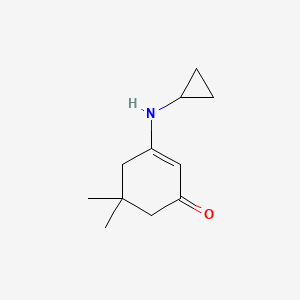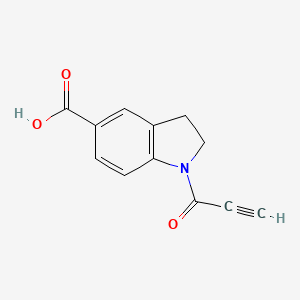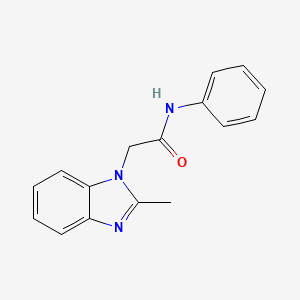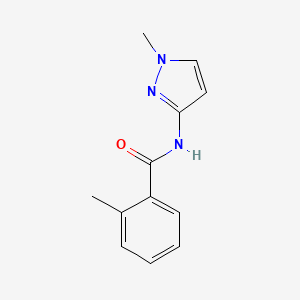
2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- (hereafter referred to as 2-CHP) is an organic compound belonging to the class of cyclic compounds, specifically cycloalkenes. 2-CHP has a wide range of applications in the fields of scientific research, including biochemical and physiological studies.
Mécanisme D'action
2-CHP binds to proteins in the body and acts as a ligand, which means that it helps to regulate the activity of proteins. It binds to proteins by forming hydrogen bonds with amino acid residues in the proteins, which helps the proteins to form active complexes. It also helps to stabilize the structure of proteins, which helps to regulate their activity.
Biochemical and Physiological Effects
2-CHP has been used to study the biochemical and physiological effects of certain drugs on human cells and tissues. It has been shown to have an inhibitory effect on the activity of certain enzymes, which can help to reduce the side effects of certain drugs. It has also been shown to have an anti-inflammatory effect, which can help to reduce the symptoms of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-CHP is a versatile compound that can be used in a variety of laboratory experiments. It has a high solubility in aqueous solutions, which makes it ideal for use in biochemical and physiological studies. However, it is not very stable in acidic conditions, so it must be handled carefully when used in laboratory experiments.
Orientations Futures
The potential future directions for 2-CHP include further studies into its mechanism of action and its biochemical and physiological effects. It could also be used in the development of new drugs and therapies, as well as in the development of new diagnostic tools. Additionally, it could be used to study the structure of proteins and their interactions with other molecules. Finally, it could be used to study the metabolism of certain drugs, and to study the effects of certain drugs on human cells and tissues.
Méthodes De Synthèse
2-CHP can be synthesized by two methods: the first is a nucleophilic substitution reaction, and the second is an alkylation reaction. In the nucleophilic substitution reaction, 2-CHP is synthesized by reacting cyclopropylamine with cyclohexenone in an alkali medium. In the alkylation reaction, 2-CHP is synthesized by reacting cyclopropylamine with dimethylcyclohexenone in an acidic medium. Both methods require the use of a catalyst and a solvent, such as water, ethanol, or methanol.
Applications De Recherche Scientifique
2-CHP is used in a wide range of scientific research applications, including biochemical and physiological studies. It has been used as a ligand for the binding of proteins, and it has been used to study the structure of proteins and their interactions with other molecules. It has also been used to study the metabolism of certain drugs, and it has been used to study the effects of certain drugs on human cells and tissues.
Propriétés
IUPAC Name |
3-(cyclopropylamino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2)6-9(5-10(13)7-11)12-8-3-4-8/h5,8,12H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTSNORXONFLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406628 |
Source


|
| Record name | 2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848233-25-0 |
Source


|
| Record name | 2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine](/img/structure/B6613985.png)
![5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol](/img/structure/B6613994.png)
![3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B6613995.png)
![2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide](/img/structure/B6614002.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide](/img/structure/B6614004.png)



![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6614031.png)


![3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B6614066.png)
![N-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6614078.png)